molecular formula C19H19FN2O3 B2834795 N-Benzyl-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide CAS No. 1448122-90-4

N-Benzyl-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide

Cat. No.: B2834795
CAS No.: 1448122-90-4
M. Wt: 342.37
InChI Key: NSTNFHGZLAKLQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is known for its unique chemical structure, which includes a benzyl group, a fluorophenoxy group, and an azetidine ring. These structural features contribute to its versatility and potential in various fields of study.

Scientific Research Applications

N-Benzyl-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

    Biology: Investigated for its potential as a therapeutic agent in various biological assays.

    Medicine: Explored for its potential in drug discovery and development, particularly for its unique chemical properties.

    Industry: Utilized in the development of catalysts and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide typically involves multiple steps, starting with the preparation of the azetidine ring. The azetidine ring can be synthesized through anionic or cationic ring-opening polymerization of aziridines and azetidines Common reagents used in these reactions include benzyl bromide and 2-fluorophenol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzyl or fluorophenoxy groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzyl bromide, 2-fluorophenol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

    Aziridines: Similar in structure but with a three-membered ring instead of a four-membered azetidine ring.

    Other Azetidines: Compounds with different substituents on the azetidine ring.

Uniqueness

N-Benzyl-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide stands out due to its specific combination of benzyl, fluorophenoxy, and azetidine groups. This unique structure contributes to its versatility and potential in various scientific research applications.

Properties

IUPAC Name

N-benzyl-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c20-16-8-4-5-9-17(16)25-13-18(23)22-11-15(12-22)19(24)21-10-14-6-2-1-3-7-14/h1-9,15H,10-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTNFHGZLAKLQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)COC2=CC=CC=C2F)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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